3,5-Dimethyl-2-pentylpyrazine
Description
Overview of Alkylpyrazine Chemistry and Research Landscape
Alkylpyrazines are a significant class of nitrogen-containing heterocyclic aromatic compounds that are subjects of extensive research due to their sensory properties and widespread occurrence in nature and processed foods. researchgate.net These volatile compounds are largely responsible for the characteristic nutty, roasted, and toasted aromas found in foods that undergo thermal processing, such as coffee, cocoa, and baked goods. researchgate.net
The formation of alkylpyrazines is complex and can occur through several pathways. The most studied of these is the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. wur.nlacs.org In this reaction, the amino acid side chain can be incorporated into the pyrazine (B50134) structure, influencing the substitution pattern of the final molecule. wur.nl For instance, studies have shown that the amino acid composition in a food system can significantly alter the relative proportions of different alkylpyrazines formed during heating. scispace.com
Beyond thermal formation, alkylpyrazines are also synthesized by microorganisms, including bacteria and fungi. researchgate.netasm.org Research has identified specific biosynthetic pathways in organisms like Bacillus subtilis, where amino acids such as L-threonine serve as precursors for the enzymatic and subsequent non-enzymatic reactions that build the pyrazine ring. asm.org For example, L-threonine can be converted into intermediates like aminoacetone, which then dimerizes and oxidizes to form 2,5-dimethylpyrazine (B89654). asm.org This microbial synthesis is crucial for the flavor development of many traditional fermented foods. scispace.com The quest for natural ingredients has spurred interest in these biosynthetic methods as a sustainable alternative to chemical synthesis. researchgate.net
The academic research landscape for alkylpyrazines is diverse, covering their synthesis, detection, and function. researchgate.netscispace.com Chemical synthesis methods are continuously being developed to create specific pyrazine derivatives for use as flavor and fragrance compounds. researchgate.net Analytical techniques, particularly gas chromatography coupled with mass spectrometry (GC-MS), are essential for identifying and quantifying the complex mixtures of alkylpyrazines found in natural and processed samples. psu.eduresearchgate.net
Significance of 3,5-Dimethyl-2-pentylpyrazine as a Focus of Scientific Inquiry
Within the large family of alkylpyrazines, this compound (C₁₁H₁₈N₂) has emerged as a compound of specific scientific interest due to its role as a semiochemical in insects and as a flavor component in certain foods. researchgate.netthegoodscentscompany.com Its unique substitution pattern—a pentyl group and two methyl groups on the pyrazine core—gives it distinct chemical and biological properties that are the focus of targeted research.
A primary area of investigation is in chemical ecology, particularly in the study of insect communication. Research has unequivocally identified this compound as a component of the mandibular gland secretions of several species of ponerine ants, such as those from the genus Odontomachus. researchgate.net In these ants, specific mixtures of trisubstituted alkylpyrazines, including the pentyl-substituted variant, are believed to function as alarm pheromones or defensive chemicals. researchgate.net The precise identification of these compounds has required the chemical synthesis of various isomers to compare their mass spectra and gas chromatographic retention times with the natural extracts, highlighting the analytical challenges and the need for rigorous structural confirmation in this field. researchgate.net
In the realm of food chemistry, this compound has been identified as a volatile aroma compound. For example, it has been characterized among the aroma compounds in certain types of Chinese liquor, contributing to their complex flavor profiles. thegoodscentscompany.com Its presence in these products is likely the result of the complex fermentation and aging processes involved in their production, possibly through microbial synthesis by yeasts and bacteria present in the fermentation mash. asm.org
The study of this compound provides valuable insights into structure-activity relationships among alkylpyrazines. ontosight.ai By understanding how the size and position of the alkyl substituents influence a molecule's volatility, aroma, and biological activity, researchers can better predict the function of newly discovered pyrazines and design novel compounds for specific applications in the flavor and agriculture industries.
Below is a table summarizing the key chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈N₂ | nist.govnih.gov |
| Molecular Weight | 178.274 g/mol | nist.gov |
| IUPAC Name | This compound | nist.gov |
| CAS Number | 50888-62-5 | thegoodscentscompany.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
50888-62-5 |
|---|---|
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3,5-dimethyl-2-pentylpyrazine |
InChI |
InChI=1S/C11H18N2/c1-4-5-6-7-11-10(3)13-9(2)8-12-11/h8H,4-7H2,1-3H3 |
InChI Key |
JHECZRZZPVHFGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC=C(N=C1C)C |
Origin of Product |
United States |
Occurrence and Natural Distribution of 3,5 Dimethyl 2 Pentylpyrazine
Identification in Food Matrices and Thermally Processed Products
3,5-Dimethyl-2-pentylpyrazine has been identified as a volatile component in certain fermented products. Notably, it has been detected in Chinese liquors such as "Wuliangye" and "Jiannanchun". nih.govacs.org In these liquors, pyrazines, including this compound, contribute to the nutty, baked, and roasted aroma profiles. nih.gov The presence of this compound is often associated with the fermentation process, where microbial activities play a crucial role in its formation. asm.org While the compound is found in coffee aroma, its direct link to the fermentation stage of coffee processing is an area of ongoing research. foodb.ca
The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during heating, is a primary pathway for the formation of many flavor compounds, including pyrazines. mdpi.com Consequently, this compound has been found in a variety of roasted and cooked foods. It has been identified in products such as roasted peanuts, various meats, and different types of bread. foodb.canih.gov For instance, studies on whole wheat bread have investigated the formation of various volatile compounds, including pyrazines, during the baking process. researchgate.net The presence of long-chain alkyl-substituted pyrazines, such as 2,5-dimethyl-3-pentylpyrazine (B15346634), has been demonstrated in model systems simulating the conditions of cooking. researchgate.net
Quantitative and Qualitative Analyses across Diverse Food Categories
The concentration and presence of this compound can vary significantly across different food products. In Chinese liquors, for example, the flavor dilution (FD) values of this and other pyrazines were found to be higher in Wuliangye liquor compared to Jiannanchun liquor, suggesting a stronger contribution to the former's aroma profile. nih.gov Quantitative analysis in soy sauce aroma type Baijiu (SSAB) has shown that while other pyrazines like 2,3,5,6-tetramethylpyrazine (B1682967) are more concentrated, 2-ethyl-3,5-dimethylpyrazine (B18607) (a related compound) has the highest odor activity value (OAV). mdpi.com This highlights that even at low concentrations, certain pyrazines can have a significant sensory impact.
Table 1: Selected Food Products Containing this compound and Related Pyrazines
| Food Product | Detected Pyrazine(s) | Analytical Method(s) | Reference(s) |
|---|---|---|---|
| Chinese "Wuliangye" and "Jiannanchun" Liquors | This compound, 2,5-dimethyl-3-ethylpyrazine, 2-ethyl-6-methylpyrazine, 2,6-dimethylpyrazine, 2,3,5-trimethylpyrazine (B81540) | Gas Chromatography-Olfactometry (GC-O), Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |
| Soy Sauce Aroma Type Baijiu (SSAB) | 2-Ethyl-3,5-dimethylpyrazine (highest OAV) | Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC–MS/MS) | mdpi.com |
| Roasted Peanuts | 2,5-Dimethylpyrazine (B89654) | Not specified | nih.gov |
| Wheat Bread | 2,5-dimethyl-3-pentylpyrazine (in model systems) | Not specified | researchgate.net |
| Coffee | 2-Ethyl-3,5-dimethylpyrazine | Not specified | foodb.ca |
| Roast Chicken, Roast Beef, Lamb and Mutton Liver | 2-Ethyl-3,5-dimethylpyrazine | Not specified | foodb.ca |
Characterization in Biological Systems
Role in Insect Chemical Communication and Pheromone Studies (e.g., Formicidae, Solenopsis invicta)
Beyond its role as a flavor compound in food, this compound and related pyrazines play a crucial role in the chemical communication of various insect species, particularly within the ant family Formicidae. researchgate.net In several species of the ponerine ant genus Odontomachus, this compound has been identified as a component of the mandibular gland secretions. researchgate.netresearchgate.net These secretions often function as alarm pheromones, alerting nestmates to danger. researchgate.net
For instance, in the red imported fire ant, Solenopsis invicta, the related compound 2-ethyl-3,6-dimethylpyrazine is a known alarm pheromone. nih.govmdpi.com Studies have shown that other pyrazines, including the isomer 2-ethyl-3,5-dimethylpyrazine, can also elicit significant alarm responses in S. invicta workers. nih.govnih.govresearchgate.net This suggests a degree of structural flexibility in the receptors that detect these alarm signals. The trail pheromone of the European fire ant, Myrmica rubra, has been identified as 3-ethyl-2,5-dimethylpyrazine, guiding nestmates to food sources. entsocbc.casfu.ca
Table 2: Role of this compound and Related Pyrazines in Insect Communication
| Insect Species | Family | Compound(s) | Function | Reference(s) |
|---|---|---|---|---|
| Odontomachus species | Formicidae | This compound | Mandibular gland secretion component, likely alarm pheromone | researchgate.netresearchgate.net |
| Solenopsis invicta (Red Imported Fire Ant) | Formicidae | 2-Ethyl-3,6-dimethylpyrazine (primary), 2-Ethyl-3,5-dimethylpyrazine (active isomer) | Alarm pheromone | nih.govmdpi.comnih.gov |
| Myrmica rubra (European Fire Ant) | Formicidae | 3-Ethyl-2,5-dimethylpyrazine | Trail pheromone | entsocbc.casfu.ca |
| Monobia quadridens (Four-toothed mason wasp) | Vespidae | This compound | Chemical signal (attractant) | pherobase.com |
Microbial Origin and Metabolite Profiling (e.g., Bacillus subtilis, other bacteria)
The biosynthesis of pyrazines is not limited to thermal reactions in food processing; microorganisms are also capable of producing these compounds. nih.gov Several bacterial species, including Bacillus subtilis, have been identified as producers of various alkylpyrazines. nih.govresearchgate.netresearchgate.net Research has shown that B. subtilis can synthesize pyrazines such as 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine from precursors like L-threonine. asm.orgnih.gov
The metabolic pathways for pyrazine (B50134) biosynthesis in bacteria are complex and involve enzymatic reactions. asm.orgnih.gov For example, the enzyme L-threonine-3-dehydrogenase plays a key role in the initial steps of converting L-threonine into intermediates that eventually form pyrazines. asm.orgasm.org The ability of various Bacillus strains to produce different profiles of alkylpyrazines suggests that specific strains could potentially be used in the food industry to generate desired flavor profiles in fermented products. nih.govresearchgate.net While the direct synthesis of this compound by Bacillus subtilis is not as extensively documented as that of smaller alkylpyrazines, the established capability of this bacterium to produce a range of pyrazines points to its potential involvement in the formation of this compound in fermented food environments. asm.org Other bacteria, such as Corynebacterium, have also been reported to synthesize pyrazines. researchgate.net
Biosynthesis and Formation Mechanisms of 3,5 Dimethyl 2 Pentylpyrazine
Maillard Reaction Pathways and Precursor Engagement
The Maillard reaction, a non-enzymatic browning reaction, is a principal route for the formation of a vast array of flavor compounds, including 3,5-Dimethyl-2-pentylpyrazine. This complex cascade of reactions is initiated by the condensation of a carbonyl group, typically from a reducing sugar, with an amino group from an amino acid, peptide, or protein nih.gov.
The interaction between amino acids and reducing sugars is fundamental to the Maillard reaction and subsequent pyrazine (B50134) formation. The initial step involves the formation of an N-glycosylamine from the condensation of a reducing sugar (e.g., glucose, fructose) and an amino acid foodb.ca. This is followed by the Amadori or Heyns rearrangement to form ketosamines or aldosamines, respectively. Subsequent degradation of these intermediates leads to the formation of α-dicarbonyl compounds, which are key precursors for pyrazine synthesis foodb.ca.
The structure of the resulting pyrazine is dictated by the specific amino acids and sugars involved. For this compound, the two methyl groups are likely derived from common amino acids such as alanine (B10760859) or via the well-documented pathway involving L-threonine, which can be converted to aminoacetone, a key intermediate in the formation of dimethylpyrazines nih.govasm.org. The pentyl group, however, suggests the involvement of precursors with longer carbon chains. Branched-chain amino acids like leucine (B10760876) and isoleucine are known to produce branched-chain aldehydes through Strecker degradation, which can then participate in pyrazine formation, leading to variously substituted pyrazines researchgate.netnih.govuwstout.edu.
| Precursor Amino Acid | Corresponding Strecker Aldehyde | Potential Contribution to Pyrazine Structure |
| Alanine | Acetaldehyde (B116499) | Methyl group |
| Threonine | Acetaldehyde | Methyl group (via aminoacetone) |
| Leucine | 3-Methylbutanal | Isobutyl group |
| Isoleucine | 2-Methylbutanal | sec-Butyl group |
| Valine | 2-Methylpropanal | Isopropyl group |
This table illustrates the relationship between common amino acids and the aldehydes they form via Strecker degradation, which can then be incorporated into the pyrazine ring structure.
Lipid oxidation is another significant pathway that generates reactive carbonyl compounds, which can then interact with amino compounds in a manner similar to the Maillard reaction nih.govresearchgate.nettandfonline.comresearchgate.net. The thermal degradation of lipids, particularly polyunsaturated fatty acids, produces a variety of aldehydes and ketones researchgate.net. These lipid-derived carbonyls can serve as precursors for the alkyl side chains of pyrazines.
The formation of the pentyl group in this compound is plausibly linked to the degradation of fatty acids like linoleic acid. Oxidation of linoleic acid can produce hexanal, which, through subsequent reactions, can contribute a five-carbon fragment to the pyrazine ring. The interplay between lipid peroxidation and the Maillard reaction creates a complex network of reactions where intermediates from both pathways can combine, leading to a diverse range of flavor compounds researchgate.nettandfonline.comwur.nl. This interaction is crucial for the formation of longer-chain alkylpyrazines in food systems that contain both fats and proteins/carbohydrates.
Enzymatic and Non-Enzymatic Biotransformation Routes
In addition to the heat-induced Maillard reaction, microbial activity plays a vital role in the biosynthesis of alkylpyrazines, particularly in fermented foods.
Certain microorganisms, notably species of Bacillus, are capable of producing a variety of alkylpyrazines nih.gov. The biosynthesis of 2,5-dimethylpyrazine (B89654) by Bacillus subtilis has been extensively studied and provides a model for understanding the formation of other alkylpyrazines nih.govasm.org. A key enzyme in this pathway is L-threonine 3-dehydrogenase , which catalyzes the oxidation of L-threonine to L-2-amino-3-oxobutanoate nih.gov. This intermediate is unstable and spontaneously decarboxylates to form aminoacetone nih.gov.
Two molecules of aminoacetone can then condense to form 2,5-dimethyl-3,6-dihydropyrazine, which is subsequently oxidized to 2,5-dimethylpyrazine nih.gov. While this pathway directly explains the formation of the dimethylpyrazine core, the incorporation of a pentyl group would require the involvement of other precursors. It is hypothesized that other α-amino ketones, derived from different amino acids or metabolic pathways, could condense with aminoacetone to form asymmetrically substituted dihydropyrazines. For instance, an α-amino ketone with a pentyl side chain could be generated through microbial metabolism and then react with aminoacetone.
The core of pyrazine ring formation, both in the Maillard reaction and in biological systems, involves the condensation of α-aminocarbonyl intermediates. The generally accepted mechanism proceeds as follows:
Formation of α-aminocarbonyls: These can be formed through several routes, including the Strecker degradation of amino acids in the presence of α-dicarbonyls, or through enzymatic pathways as described above.
Condensation: Two molecules of α-aminocarbonyls condense to form a dihydropyrazine (B8608421) intermediate.
Oxidation: The dihydropyrazine is then oxidized to the stable aromatic pyrazine ring.
For the formation of this compound, a plausible mechanism involves the condensation of two different α-aminocarbonyl compounds: one providing a methyl group (e.g., aminoacetone) and another providing a methyl and a pentyl group. The latter could arise from the Strecker degradation of an amino acid in the presence of a lipid-derived dicarbonyl compound. The specific substitution pattern suggests a directed condensation reaction, the kinetics and selectivity of which would be influenced by the reaction conditions.
| Step | Description | Key Intermediates |
| 1 | Formation of α-aminocarbonyls | Aminoacetone, other α-amino ketones |
| 2 | Condensation of two α-aminocarbonyls | Dihydropyrazine |
| 3 | Oxidation of dihydropyrazine | Alkylpyrazine |
This table outlines the general steps involved in the chemical formation of the pyrazine ring.
Factors Influencing Formation Kinetics and Yield in Model Systems
The rate of formation and the final yield of this compound are influenced by a multitude of factors in both food processing and microbial fermentation.
Temperature and Time: In the Maillard reaction, higher temperatures and longer reaction times generally favor the formation of pyrazines, up to a certain point where degradation may occur nih.gov.
pH: The pH of the system significantly affects the Maillard reaction. Weakly alkaline conditions (around pH 8.0) have been shown to facilitate pyrazine formation nih.gov.
Water Activity: Lower water activity tends to accelerate the Maillard reaction and, consequently, pyrazine formation.
Precursor Availability: The concentration and type of available amino acids, reducing sugars, and lipids directly impact the types and amounts of pyrazines formed. For instance, a higher availability of leucine or isoleucine and lipid-derived aldehydes would likely increase the yield of pentyl-substituted pyrazines.
Microbial Strain and Fermentation Conditions: In microbial biosynthesis, the specific strain of microorganism is critical, as different strains exhibit varying capacities for producing alkylpyrazines nih.gov. Fermentation conditions such as nutrient availability, oxygen levels, and pH also play a crucial role in modulating enzyme activity and precursor synthesis.
Synthetic Methodologies for 3,5 Dimethyl 2 Pentylpyrazine and Analogues
Chemoenzymatic Synthesis Approaches for Alkylpyrazines
Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific steps in a reaction sequence, often combined with chemical reactions to achieve the final product. This approach is particularly effective for producing complex alkylpyrazines from simple biological precursors.
A prominent chemoenzymatic pathway for the synthesis of various alkylpyrazines, including analogues of 3,5-dimethyl-2-pentylpyrazine, begins with the amino acid L-threonine. The key enzyme in this process is L-threonine 3-dehydrogenase (TDH), which catalyzes the oxidation of L-threonine to produce L-2-amino-acetoacetate. This intermediate is unstable and readily undergoes non-enzymatic decarboxylation to form aminoacetone.
Once formed, two molecules of aminoacetone can spontaneously condense to form an intermediate, 2,5-dimethyl-3,6-dihydropyrazine (DHP). This dihydropyrazine (B8608421) is a crucial branch point. It can be oxidized to form the simple and common flavor compound 2,5-dimethylpyrazine (B89654). Alternatively, and more significantly for the synthesis of diverse analogues, the DHP intermediate can undergo a nucleophilic addition reaction with various aldehydes. This final chemical step allows for the introduction of different alkyl groups onto the pyrazine (B50134) core. For instance, reaction with acetaldehyde (B116499) yields 3-ethyl-2,5-dimethylpyrazine. By using different aldehydes, a range of alkylpyrazines can be produced, demonstrating the versatility of this chemoenzymatic route.
This pathway highlights a powerful synergy between enzymatic catalysis (the formation of aminoacetone) and subsequent chemical reactions (condensation, tautomerization, and nucleophilic addition) to generate a library of substituted pyrazines.
| Precursors | Key Enzyme | Resulting Alkylpyrazine |
|---|---|---|
| L-Threonine | L-threonine-3-dehydrogenase (TDH) | 2,5-Dimethylpyrazine |
| L-Threonine, Acetaldehyde | L-threonine-3-dehydrogenase (TDH) | 3-Ethyl-2,5-dimethylpyrazine |
| L-Threonine, D-Glucose | L-threonine-3-dehydrogenase (TDH) | 2,3,5-Trimethylpyrazine (B81540) mdpi.com |
**4.2. Organic Synthesis Strategies for Pyrazine Core Construction
Traditional organic synthesis provides several robust methods for constructing the pyrazine ring, which can then be functionalized to produce the desired alkyl-substituted products.
One of the most fundamental and widely used methods for constructing the pyrazine core is the condensation reaction between an α-dicarbonyl compound and a vicinal diamine, such as 1,2-diaminoethane (ethylenediamine). scribd.comnih.gov This reaction initially forms a dihydropyrazine intermediate, which must then be oxidized to yield the aromatic pyrazine ring. scribd.comslideshare.net Common oxidizing agents used for this aromatization step include copper chromite (CuCrO₄) at high temperatures or manganese dioxide (MnO₂). scribd.comrsc.org The choice of the α-dicarbonyl and the diamine dictates the substitution pattern of the final pyrazine product.
Related to this are the classic named reactions for pyrazine synthesis, which rely on the self-condensation of α-aminoketone precursors. The Staedel–Rugheimer pyrazine synthesis (1876), for example, involves reacting a 2-haloacetophenone with ammonia (B1221849) to generate an α-aminoketone, which then undergoes condensation and oxidation to form a pyrazine. wikipedia.org A variation is the Gutknecht pyrazine synthesis (1879), which also utilizes the self-condensation of an α-aminoketone but differs in the method used to synthesize this key intermediate. wikipedia.org
To synthesize a specific compound like this compound, functionalization of a pre-formed pyrazine ring is a common strategy. This typically involves introducing alkyl groups onto the heterocyclic core.
One effective method involves the deprotonation of a methyl group on a pre-existing methylpyrazine, such as 2,5-dimethylpyrazine or tetramethylpyrazine. Using a strong base like sodium amide (NaNH₂) in liquid ammonia or an organolithium reagent (e.g., phenyllithium) generates a highly reactive carbanion on the methyl group. This nucleophilic intermediate can then react with an appropriate electrophile, such as a pentyl halide (e.g., 1-bromopentane), in an alkylation reaction to form the desired C-C bond and append the pentyl group to the ring.
More recent methods have focused on the direct C-H functionalization of the pyrazine ring, which avoids the need for a pre-existing handle like a methyl group. nih.gov These advanced techniques can involve regio- and chemoselective metallation of the pyrazine ring using specialized reagents like TMPMgCl·LiCl (a Turbo-Hauser base), followed by trapping the resulting organometallic intermediate with an electrophile. wikipedia.org
Pyrazines can be synthesized from their corresponding saturated heterocyclic precursors. The most direct example is the formation of pyrazines from piperazines. Piperazine (B1678402) is the fully saturated six-membered ring containing two nitrogen atoms at the 1 and 4 positions. The aromatic pyrazine ring can be generated from a substituted piperazine through catalytic dehydrogenation. scribd.comnih.govacs.orggoogle.com This process removes four hydrogen atoms to introduce the two double bonds required for aromaticity. The reaction is typically carried out in the vapor phase at elevated temperatures (e.g., 350-450 °C) over a metal-based catalyst. acs.orggoogle.com Catalysts such as copper chromite or those containing cobalt, nickel, or copper have proven effective for this transformation. acs.orggoogle.com The activity of the catalyst can be restored through cycles of oxidation and reduction, making this a viable industrial process. acs.org
Another route involves the ring-opening of epoxides with ethylenediamine, which, after an oxidation step, also leads to the formation of the pyrazine ring system. scribd.comslideshare.net These methods provide pathways to the pyrazine core starting from non-aromatic heterocyclic structures.
Advanced Analytical Approaches for 3,5 Dimethyl 2 Pentylpyrazine Research
Chromatographic Techniques for Separation and Identification
Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a volatile to semi-volatile compound like 3,5-Dimethyl-2-pentylpyrazine, several chromatographic techniques are particularly well-suited for its analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile and semi-volatile compounds such as this compound. This technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In the context of food and beverage analysis, GC-MS is instrumental in identifying and quantifying trace amounts of flavor compounds.
Research has successfully identified this compound in complex matrices like Chinese Baijiu, a traditional distilled liquor. acs.orgresearchgate.netresearchgate.netacs.orgacs.orgacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net The identification in these studies was achieved by comparing the mass spectra of the eluted compounds with reference spectra in established databases.
Typical GC-MS parameters for the analysis of pyrazines in complex matrices include:
| Parameter | Typical Value/Condition |
| Column | DB-WAX, HP-5, or similar capillary column |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 40-60°C, ramped to 230-250°C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
The retention index, a key parameter in GC for compound identification, has also been documented for this compound, further aiding in its positive identification in complex mixtures. pherobase.com
While GC-MS is the dominant technique for volatile pyrazines, High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for less volatile or thermally sensitive pyrazine (B50134) derivatives. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
For the analysis of pyrazines, reversed-phase HPLC is a common mode. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). The separation is based on the hydrophobicity of the analytes. While specific HPLC methods for this compound are not extensively detailed in the literature, methods developed for other pyrazine derivatives can be adapted. The use of a Diode Array Detector (DAD) allows for the acquisition of UV spectra, which can aid in the identification of pyrazine compounds due to their characteristic UV absorbance.
Chirality, or the "handedness" of molecules, can have a significant impact on the sensory properties of flavor compounds. While there is no indication in the literature that this compound is chiral, if a chiral center were present, chiral chromatography would be the method of choice for separating its enantiomers. This specialized form of chromatography uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.
Spectroscopic Methods in Pyrazine Structural Elucidation
Spectroscopic techniques are indispensable for the definitive structural elucidation of organic molecules, providing detailed information about their atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of molecules. It is based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field. For this compound, ¹H NMR and ¹³C NMR would be the most informative.
¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum would be expected to show distinct signals for the aromatic proton on the pyrazine ring, the protons of the two methyl groups, and the protons of the pentyl chain.
¹³C NMR: Would reveal the number of non-equivalent carbon atoms in the molecule, providing further confirmation of the structure.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different types of bonds absorb IR radiation at characteristic frequencies, making IR spectroscopy a useful tool for identifying functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
C-H stretching vibrations of the aromatic ring and the alkyl substituents.
C=N and C=C stretching vibrations within the pyrazine ring.
C-H bending vibrations .
These characteristic peaks would provide a molecular fingerprint, aiding in the confirmation of the compound's identity.
Challenges in Isomer Differentiation and Application of Retention Indices
The accurate identification of this compound in complex mixtures presents significant analytical challenges, primarily due to the existence of several positional isomers. Positional isomers of alkylpyrazines, such as the various dimethyl-pentyl-pyrazines, often exhibit nearly identical mass spectra, rendering their differentiation by mass spectrometry alone a formidable task. This similarity in fragmentation patterns necessitates the use of chromatographic data, specifically retention indices, for unambiguous identification.
A core difficulty lies in the fact that mass spectrometry typically provides information about the molecular weight and the fragmentation of a molecule, which can be identical for isomers where the alkyl groups are simply rearranged around the pyrazine ring. For instance, isomers like 2,5-Dimethyl-3-pentylpyrazine (B15346634) and this compound will produce mass spectra that are difficult to distinguish, leading to potential misidentification if relying solely on spectral library matching.
To overcome this limitation, the application of Kovats retention indices (RI) is a well-established and essential technique in gas chromatography. The retention index is a measure of where a compound elutes relative to a series of n-alkane standards. This value is more consistent between different instruments and analytical conditions than retention time alone. By comparing the experimentally determined retention index of an unknown peak to the known retention indices of reference standards, a much more reliable identification can be achieved.
The choice of the gas chromatography column's stationary phase also plays a crucial role in the separation of these isomers. Different stationary phases, with varying polarities, will interact with the isomers in distinct ways, leading to different elution orders and retention index values. Non-polar columns, such as those with a DB-1 or OV-101 stationary phase, separate compounds primarily based on their boiling points and van der Waals interactions. In contrast, polar columns, like those with a DB-WAX stationary phase, provide separation based on more specific interactions, such as dipole-dipole forces, which can be more effective in resolving isomers with subtle differences in their polarity.
The table below presents known Kovats retention indices for this compound and one of its isomers on a non-polar stationary phase. This data illustrates the utility of retention indices in distinguishing between these closely related compounds.
| Compound Name | CAS Number | Common GC Column Type | Stationary Phase | Retention Index (RI) |
| This compound | Not Available | Non-Polar | DB-1 | 1350 pherobase.com |
| 2,3-Dimethyl-5-pentylpyrazine | Not Available | Non-Polar | OV-101 | 1317 nist.gov |
Table 1. Kovats Retention Indices for Dimethyl-pentyl-pyrazine Isomers.
The difference in the retention indices of the two isomers on similar non-polar columns, though not vast, is significant enough to allow for their chromatographic separation and individual identification when analyzed under appropriate conditions. The lack of comprehensive retention index data for all possible isomers on a variety of column types remains a challenge in the routine analysis of complex samples containing these pyrazines. Therefore, the synthesis of pure isomeric standards and the systematic determination of their retention indices on multiple stationary phases are crucial for advancing research in this area.
Ecological and Biotechnological Significance of 3,5 Dimethyl 2 Pentylpyrazine
Elucidation of Roles in Inter-species Chemical Signaling (e.g., Trail and Alarm Pheromones)
Alkylpyrazines are pivotal in the chemical communication systems of many insect species, often functioning as pheromones that elicit specific behaviors such as alarm or recruitment. While 3,5-Dimethyl-2-pentylpyrazine is cataloged as a semiochemical, a chemical involved in communication, specific research definitively identifying its precise role as a trail or alarm pheromone and the particular species that utilize it is limited in publicly available literature. pherobase.com However, the well-documented functions of structurally similar alkylpyrazines in various ant species provide a strong basis for understanding its likely ecological significance.
Numerous studies have identified isomers and closely related analogs of this compound as key components of ant pheromones. For instance, in ponerine ants of the genus Odontomachus, alkylpyrazines are secreted from the mandibular glands and serve as alarm pheromones. Workers of Hypoponera opacior and Ponera pennsylvanica react to their primary alarm pheromone, 2,5-dimethyl-3-isopentylpyrazine, by drastically increasing their mobility without aggressive behavior toward the source. researchgate.net This contrasts with species like Lasius fuliginosus, which respond aggressively to their alarm signals. researchgate.net Similarly, the little fire ant, Wasmannia auropunctata, utilizes an alkylpyrazine as a key component of its alarm pheromone system. nih.gov
Beyond alarm signals, alkylpyrazines also function as trail pheromones, guiding nestmates to food sources or new nest locations. Research on the ant Eutetramorium mocquerysi identified 2,3-dimethyl-5-(2-methylpropyl)pyrazine, a structural relative of this compound, as the active component in recruitment trails laid by secretions from the poison gland. asm.org The use of different pyrazines for distinct signaling purposes highlights the chemical specificity and diversity of communication within social insects. The structural characteristics of this compound—a trisubstituted pyrazine (B50134) with a pentyl group—fit the pattern of known insect pheromones, suggesting its potential role in mediating such critical social behaviors.
Table 1: Examples of Alkylpyrazines as Insect Pheromones
| Compound Name | Pheromone Type | Species |
|---|---|---|
| 2,5-Dimethyl-3-isopentylpyrazine | Alarm | Odontomachus hastatus, O. clarus |
| 2,6-Dimethyl-3-pentylpyrazine | Alarm | Odontomachus brunneus |
| 2-Ethyl-3,6-dimethylpyrazine | Alarm | Solenopsis invicta (Fire Ant) |
| 2,3-Dimethyl-5-(2-methylpropyl)pyrazine | Trail | Eutetramorium mocquerysi |
Contributions to Flavor Profile Development in Food Science
Alkylpyrazines are widely recognized as potent aroma compounds that contribute significantly to the desirable flavors of many cooked and fermented foods. nih.govresearchgate.net They are typically associated with nutty, roasted, toasted, and earthy flavor notes. researchgate.net These compounds are often formed during thermal processes, such as roasting and baking, through the Maillard reaction between amino acids and reducing sugars. They can also be produced through microbial activity during fermentation. foodb.ca
The presence and concentration of specific alkylpyrazines can define the characteristic aroma of a food product. For example, 2,5-Dimethylpyrazine (B89654) is a key flavor component in roasted coffee, peanuts, cocoa, and wheat bread, lending it a signature chocolatey, roasted, and nutty aroma. leffingwell.com The closely related isomer, 2,5-dimethyl-3-pentylpyrazine (B15346634), has been identified as one of the important volatile compounds in Chinese Baijiu, a traditional fermented liquor, contributing to its complex flavor profile. nih.gov Given its structural similarity, this compound is likely to impart similar nutty and roasted notes, influencing the sensory quality of thermally processed or fermented foods. The specific arrangement of the methyl and pentyl groups on the pyrazine ring would give it a unique nuance within the general nutty/roasted spectrum, potentially impacting the perceived quality and character of products like roasted nuts, coffee, or fermented beverages.
Table 2: Odor Detection Thresholds of Selected Pyrazines in Water
| Compound Name | Odor Detection Threshold (ppb) | Associated Aroma Descriptors |
|---|---|---|
| 2-Methylpyrazine | 60,000 | Green, nutty, cocoa, musty |
| 2,5-Dimethylpyrazine | 800 | Chocolate, roasted nuts, earthy |
| 2,3,5-Trimethylpyrazine (B81540) | 400 | Nutty, baked potato, roasted peanut |
| 2-Ethyl-3,5-dimethylpyrazine (B18607) | 1 | Cocoa, chocolate, nutty (burnt almond) |
| 2-Ethyl-3,6-dimethylpyrazine | 0.4 | Cocoa, chocolate, nutty (hazelnut) |
Source: Leffingwell & Associates researchgate.net
Biotechnological Applications for Controlled Pyrazine Production
The growing consumer demand for natural ingredients has driven the development of biotechnological methods for producing flavor compounds like pyrazines. nih.gov Microbial fermentation and biocatalysis offer sustainable and environmentally friendly alternatives to traditional chemical synthesis, which often requires harsh conditions and may produce undesirable byproducts. asm.org
Several microorganisms have been identified as efficient producers of alkylpyrazines, with species of Bacillus, particularly Bacillus subtilis, being extensively studied. nih.govnih.gov These bacteria can synthesize a variety of pyrazines through their metabolic pathways. The biosynthesis of many alkylpyrazines, including those with a mono-methyl-semi-ring structure like this compound, originates from the amino acid L-threonine. nih.govresearchgate.net
The key enzyme in this pathway is L-threonine-3-dehydrogenase (TDH), which catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate. researchgate.net This intermediate is unstable and spontaneously decarboxylates to form aminoacetone. researchgate.net Two molecules of an α-amino ketone, such as aminoacetone, can then condense and oxidize to form the pyrazine ring. The specific side chains on the final pyrazine molecule are determined by the precursor α-amino ketones involved in the condensation. For a compound like this compound, the biosynthesis would likely involve the condensation of aminoacetone with another, larger α-amino ketone derived from other amino acids or metabolic pathways. The identification of 2,5-dimethyl-3-pentylpyrazine in fermented Baijiu, which is produced by a consortium of microorganisms containing the TDH enzyme, supports this biosynthetic route. nih.gov
Optimization of fermentation conditions is crucial for maximizing the yield of a target pyrazine. Key parameters that can be manipulated include the choice of microbial strain, the composition of the culture medium (e.g., precursor amino acid and carbon source concentrations), pH, temperature, and aeration. nih.gov By fine-tuning these variables, it is possible to direct the microbial metabolism towards the enhanced production of specific, high-value alkylpyrazines.
Biocatalytic synthesis utilizes isolated enzymes or whole-cell systems to perform specific chemical transformations. This approach offers high specificity and operates under mild conditions, making it an attractive method for producing natural flavor compounds. nih.gov The synthesis of alkylpyrazines can be achieved through biocatalytic cascades that mimic the natural biosynthetic pathways.
A key step in the biocatalytic synthesis of many pyrazines is the enzymatic generation of α-amino ketone precursors. As mentioned, L-threonine-3-dehydrogenase (TDH) is a crucial enzyme that converts L-threonine into the precursor for the 2,5-dimethyl substituted portion of the pyrazine ring. nih.govresearchgate.net By combining TDH with other enzymes or providing different precursor molecules, it is possible to create a "toolbox" for synthesizing a variety of asymmetrically substituted pyrazines. For the synthesis of this compound, a biocatalytic system could be designed to produce both aminoacetone (from L-threonine via TDH) and a second α-amino ketone with a pentyl side chain. These precursors would then undergo a non-enzymatic condensation to form the final product. This strategy provides a controlled and sustainable route for the industrial production of specific, high-value alkylpyrazines for the flavor and fragrance industry.
Future Directions and Emerging Research Avenues for 3,5 Dimethyl 2 Pentylpyrazine
Investigation of Undiscovered Biosynthetic Pathways and Regulatory Mechanisms
The biosynthesis of pyrazines in microorganisms is a complex process, with current knowledge pointing towards pathways involving amino acids and sugars. For instance, studies on Bacillus subtilis have revealed that L-threonine can be a precursor for the formation of 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine (B81540) through a pathway involving the enzyme L-threonine-3-dehydrogenase. asm.orgresearchgate.net However, the specific biosynthetic route for 3,5-Dimethyl-2-pentylpyrazine remains to be elucidated.
Future research should focus on:
Identifying Precursors: Isotopic labeling studies could trace the incorporation of potential precursors, such as various amino acids (e.g., leucine (B10760876), isoleucine) and fatty acids, into the this compound molecule in key microbial species known to produce it, like Corynebacterium glutamicum and Streptomyces antioxidans. nih.gov
Enzyme Discovery and Characterization: Genomic and proteomic approaches can be employed to identify and characterize the specific enzymes responsible for the condensation and substitution reactions leading to the formation of the pentyl group and the dimethylated pyrazine (B50134) ring.
Regulatory Network Analysis: Investigating the genetic and environmental factors that regulate the expression of biosynthetic genes will be crucial for understanding how the production of this compound is controlled in different organisms and conditions.
Development of High-Throughput Analytical Methodologies for Complex Matrices
Detecting and quantifying volatile compounds like this compound in complex food and environmental matrices presents a significant analytical challenge. acs.orgresearchgate.netnih.gov While methods like gas chromatography-mass spectrometry (GC-MS) are standard, they can be time-consuming and require extensive sample preparation. mdpi.com The development of high-throughput analytical methods is essential for rapid screening and quality control.
Emerging analytical techniques that warrant further investigation for the analysis of this compound are summarized in the table below.
| Analytical Technique | Principle | Potential Advantages for this compound Analysis |
| Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) | Real-time, direct analysis of volatile compounds in air or headspace without chromatography. | High speed, no sample preparation, and ability to analyze complex mixtures in real-time. |
| Proton Transfer Reaction Mass Spectrometry (PTR-MS) | Similar to SIFT-MS, provides real-time quantification of volatile organic compounds. | High sensitivity and rapid analysis, suitable for online monitoring of fermentation or food processing. |
| Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS) | Enhanced separation power by using two different chromatographic columns. | Improved resolution of complex volatile profiles, enabling the separation of isomeric pyrazines and detection of trace compounds. |
| Solid-Phase Microextraction (SPME) coupled with GC-MS | A solvent-free extraction technique that concentrates analytes from a sample matrix. | Can be automated for high-throughput analysis, reduces solvent consumption, and improves detection limits. researchgate.netnih.gov |
Future research should aim to validate these high-throughput methods for the specific and sensitive detection of this compound in diverse matrices such as roasted nuts, coffee, and fermented beverages.
Exploration of Novel Ecological Interactions and Bioactivities
Alkylpyrazines are known to play diverse roles in ecological interactions, acting as everything from alarm pheromones in insects to antimicrobial agents. tandfonline.com For example, various alkylpyrazines have demonstrated inhibitory effects against food spoilage bacteria and fungi. oup.commdpi.comnih.gov The specific ecological functions and bioactivities of this compound, however, are yet to be systematically investigated.
Potential areas for future exploration include:
Insect Chemical Ecology: Investigating whether this compound acts as a pheromone (e.g., trail, alarm, or aggregation) or a kairomone for any insect species. This could have implications for pest management strategies.
Antimicrobial Properties: Screening this compound for its activity against a broad spectrum of pathogenic and spoilage microorganisms, including bacteria and fungi. Studies on other alkylpyrazines have shown that they can cause DNA and cell-wall damage in microbes. researchgate.net
Plant-Microbe Interactions: Exploring the role of this compound in mediating interactions between plants and soil or phyllosphere microbes, potentially influencing plant growth or defense.
Integration of Omics Technologies in Pyrazine Metabolism Studies
The application of "omics" technologies, such as metabolomics, transcriptomics, and proteomics, offers a powerful approach to unravel the complexities of pyrazine metabolism. mdpi.comthebioscan.commdpi.com Studies on the metabolism of other pyrazines, like 2,3,5-trimethylpyrazine, have successfully identified key metabolites in human urine, providing insights into their biotransformation pathways. nih.govnih.gov
For this compound, an integrated omics approach could:
Elucidate Metabolic Fates: Utilize metabolomics to identify the phase I and phase II metabolites of this compound in various biological systems, including humans and relevant microorganisms.
Identify Key Metabolic Enzymes: Employ proteomics to identify the specific enzymes (e.g., cytochrome P450s, glucuronosyltransferases) involved in its metabolism.
Uncover Regulatory Networks: Use transcriptomics to understand how exposure to this compound affects gene expression profiles and cellular pathways.
Sustainable Production Strategies and Green Chemistry Principles
The current industrial synthesis of flavor compounds often relies on petroleum-based starting materials and harsh chemical processes. chemeurope.com There is a growing demand for sustainable and "green" production methods for valuable chemicals like this compound.
Future research in this area should focus on two main strategies:
Metabolic Engineering of Microorganisms: Genetically engineering safe and robust microbial hosts, such as Corynebacterium glutamicum or Bacillus subtilis, for the overproduction of this compound from renewable feedstocks like glucose. nih.gov This approach has been successfully used for the production of other pyrazines.
Biocatalysis and Green Chemistry: Developing enzymatic or chemo-enzymatic synthesis routes that operate under mild conditions, use environmentally friendly solvents, and minimize waste generation, adhering to the principles of green chemistry. researchgate.netresearchgate.netroyalsocietypublishing.orgacs.org
The table below outlines some green chemistry principles and their potential application in the synthesis of this compound.
| Green Chemistry Principle | Application in this compound Synthesis |
| Prevention | Designing synthetic routes that minimize waste generation from the outset. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. acs.org |
| Use of Renewable Feedstocks | Utilizing biomass-derived starting materials instead of petrochemicals. |
| Catalysis | Employing highly selective and efficient biocatalysts (enzymes) or chemocatalysts to reduce energy consumption and by-product formation. |
| Safer Solvents and Auxiliaries | Using water or other benign solvents in place of volatile organic compounds. royalsocietypublishing.org |
By pursuing these research avenues, the scientific community can significantly advance our understanding of this compound, paving the way for its novel applications in food science, agriculture, and biotechnology.
Q & A
Q. What are the recommended synthetic strategies for 3,5-Dimethyl-2-pentylpyrazine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of pyrazine derivatives often involves cyclization or substitution reactions. For alkyl-substituted pyrazines like this compound, a common approach is the reaction of α,β-unsaturated ketones with hydrazines under controlled conditions (e.g., reflux in ethanol) . Substituted piperazine intermediates can also be used, as demonstrated in the synthesis of 5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamides, where varying substituents on the aryl group led to yields between 46% and 65% . Key factors affecting yield include solvent polarity, temperature, and steric hindrance from substituents. For reproducibility, optimize reaction time and stoichiometry using high-purity reagents.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H NMR (400 MHz) to identify proton environments. For example, methyl groups in similar pyrazines resonate at δ 2.48–2.71 ppm, while aromatic protons appear at δ 6.92–8.69 ppm .
- Mass Spectrometry (LC/MS) : Confirm molecular weight via [M+H]+ peaks (e.g., m/z 484 for a related pentanamide derivative) .
- Chromatography : Normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) effectively purifies hydrophobic pyrazines .
Q. What safety protocols are critical when handling pyrazine derivatives in the lab?
- Methodological Answer :
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Pyrazines like 3,5-Dimethylpyrazole require additional skin protection due to acute toxicity risks .
- Storage : Store in dark, dry conditions at 2–8°C to prevent degradation. Avoid proximity to oxidizers .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for biological applications?
- Methodological Answer : SAR studies for pyrazines often focus on substituent effects. For example:
- Alkyl Chain Length : Increasing the pentyl chain’s hydrophobicity may enhance membrane permeability but reduce solubility. Test derivatives with C3–C6 alkyl groups .
- Electron-Withdrawing Groups : Introduce halogens (e.g., Cl) to aryl rings to modulate electronic effects and binding affinity, as seen in dopamine D3 receptor ligands .
- Crystallography : Resolve crystal structures (e.g., monoclinic P21/n systems) to identify key intermolecular interactions, such as hydrogen bonding with tetrazine moieties .
Q. How should researchers address contradictions in reported bioactivity data for pyrazine analogs?
- Methodological Answer : Discrepancies may arise from assay variability or impurities. Mitigation strategies include:
- Replicability : Validate results across multiple cell lines (e.g., HEK293 vs. CHO-K1) and assay formats (e.g., fluorescence vs. radioisotope-based).
- Purity Verification : Use HPLC (≥95% purity) and elemental analysis to confirm compound integrity .
- Meta-Analysis : Cross-reference data from authoritative databases (e.g., NIST Standard Reference Data ) to identify outliers.
Q. What computational methods are effective for predicting the stability and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict thermal stability. For example, pyrazine C-N bonds typically exhibit BDEs of ~305 kJ/mol .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess aggregation tendencies .
- QSAR Models : Train models using datasets of pyrazine analogs to predict logP, pKa, and metabolic half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
